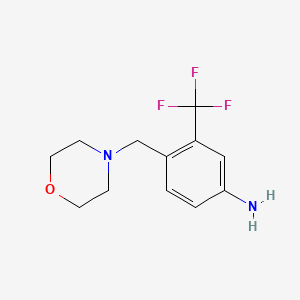

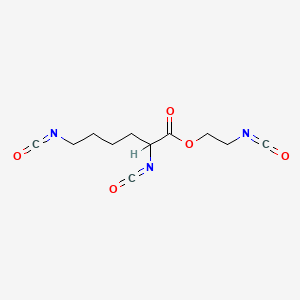

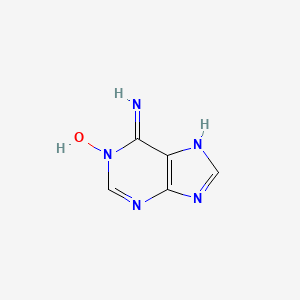

![molecular formula C37H38B2O4 B3029623 2,7-双(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)-9,9'-螺并[9H-芴] CAS No. 728911-52-2](/img/structure/B3029623.png)

2,7-双(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)-9,9'-螺并[9H-芴]

描述

Synthesis Analysis

The synthesis of the spiro(fluorene-9,9'-xanthene) skeleton bis(ether amine) monomers is achieved through an acid-catalyzed condensation reaction of 9-fluorenone with resorcinol, forming the spiro framework through an sp3 carbon atom. This is followed by a nucleophilic substitution reaction with different agents, such as 1-fluoro-4-nitro-benzene or 2-chloro-5-nitrobenzotrifluoride, and a catalytic reduction to produce the diamine monomers . Additionally, a synthetic procedure for a dibromo-tetraethoxy-spirobifluorene monomer has been developed, which is synthesized in high yields over five steps from readily available starting materials .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are based on a spirobifluorene core, which is a rigid and planar structure that can impart desirable properties to the resulting polymers, such as high thermal stability and optical transparency. The presence of substituents like trifluoromethyl groups and ether linkages influences the solubility and electronic properties of the monomers and the derived polyimides .

Chemical Reactions Analysis

The monomers synthesized in these studies are used to create polyimides through a conventional two-stage process involving the thermal or chemical imidization of poly(amic acid) precursors. These reactions are facilitated by the presence of various commercially available aromatic tetracarboxylic dianhydrides .

Physical and Chemical Properties Analysis

The resulting polyimides exhibit excellent solubility in organic solvents such as N-methyl-2-pyrrolidone, N,N-dimethylacetamide, and m-cresol. They can form transparent, flexible, and strong films with low moisture absorption and low dielectric constants, which are advantageous for electronic applications. The UV-vis absorption cutoff wavelengths for these films are in the range of 352–409 nm, indicating good optical transparency. The thermal stability of these polyimides is also notable, with decomposition temperatures above 510 °C and glass transition temperatures ranging from 274–346 °C . The monomer synthesized in the third study also shows good solubility in organic solvents, which is a desirable trait for processability in various applications .

科学研究应用

OLED应用

该化合物的一个关键应用领域是有机发光二极管(OLED)。它已被用于合成热稳定蓝色磷光OLED的新型主体材料。这些材料表现出增强的热稳定性和高发光效率,这对开发高效OLED显示器至关重要(Seo & Lee, 2017)。

聚合物合成

该化合物在各种聚合物的合成中发挥着重要作用。例如,它已被用于合成完全共轭共聚物,包括芴和咔唑单元,这些单元表现出独特的光物理性质(Grigoras & Antonoaia, 2005)。此外,它还被用于合成具有光致发光和导电应用的聚芴衍生物(Ranger, Rondeau & Leclerc, 1997)。

水溶性聚合物

该化合物有助于开发水溶性羧化聚芴。这些聚合物因其在各种阳离子猝灭剂和蛋白质存在下的荧光猝灭特性而受到研究,表明在生物传感和蛋白质相互作用研究中具有潜在应用(Zhang, Liu & Cao, 2008)。

太阳能电池应用

在太阳能领域,该化合物已被用于合成钙钛矿太阳能电池的共聚物。这些聚合物表现出良好的疏水性和光致发光猝灭,使其适用于太阳能电池中的空穴传输材料(Meena et al., 2020)。

分析化学

从分析的角度来看,在芴基电致发光材料的合成过程中,该化合物已使用质谱法进行分析。这项研究为结构鉴定和了解该化合物的性质提供了基础(Hou Qiong, 2002)。

电致发光器件

它在带有DCM侧基的芴共聚物的合成中的应用突出了其在开发电致发光器件中的作用。这些共聚物表现出独特的吸收和发射光谱,表明它们在电致发光应用中的潜力(Cheon et al., 2005)。

安全和危害

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[7'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2'-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-28-20-18-24(39-42-35(5,6)36(7,8)43-39)22-32(28)37(31(27)21-23)29-15-11-9-13-25(29)26-14-10-12-16-30(26)37/h9-22H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPGYJFGTIZCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)B8OC(C(O8)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

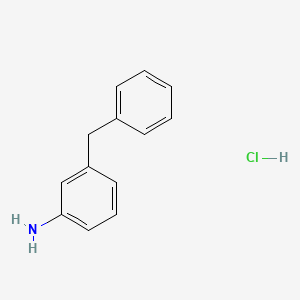

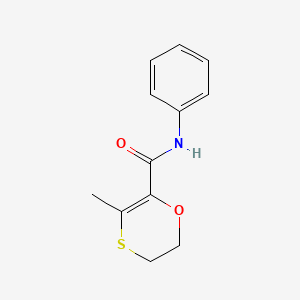

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)

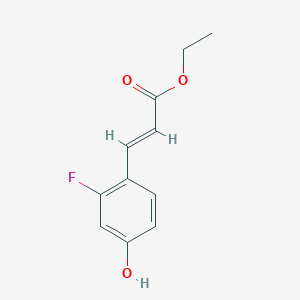

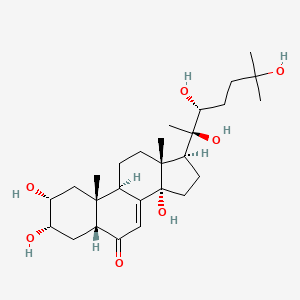

![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)

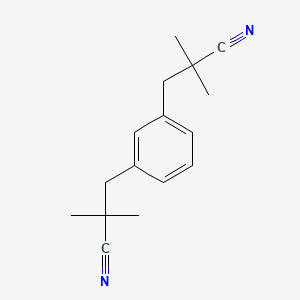

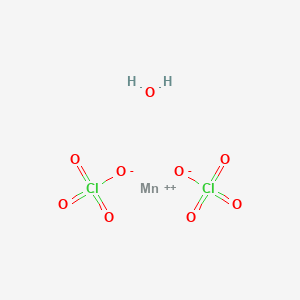

![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)